2-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol
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Overview
Description
2-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol is a chemical compound with the molecular formula C13H25NO and a molecular weight of 211.34 g/mol . It is characterized by the presence of a cyclohexane ring substituted with a methyl group and an amino group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol typically involves the reaction of 4-methylcyclohexylamine with cyclohexanone under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the imine intermediate to the desired amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines and amides.
Scientific Research Applications
2-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Methylcyclohexyl)amino]cyclohexan-1-ol
- 4-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol
- 2-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol
Uniqueness
This compound is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted applications where specific reactivity and interactions are required .
Properties
Molecular Formula |
C13H25NO |
---|---|
Molecular Weight |
211.34 g/mol |
IUPAC Name |
2-[(4-methylcyclohexyl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C13H25NO/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15/h10-15H,2-9H2,1H3 |
InChI Key |
UDIWHNDBKLQGCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC2CCCCC2O |
Origin of Product |
United States |
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